molecular formula C14H5ClN4O5 B4313528 4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile

4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B4313528
M. Wt: 344.66 g/mol
InChI Key: SYJJXEBMOWZKQQ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of nitro, chloro, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitrophenol with a suitable nitrile derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Aminated Derivatives: From the reduction of nitro groups.

    Substituted Phenols: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-5-nitrophenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5ClN4O5/c15-11-2-1-10(18(20)21)5-13(11)24-14-4-9(7-17)8(6-16)3-12(14)19(22)23/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJJXEBMOWZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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